molecular formula C17H15N3OS2 B11034924 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11034924
M. Wt: 341.5 g/mol
InChI Key: ZINBKIAOVQGSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound featuring a unique structure that combines cyclopenta[d][1,3]thiazole and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Cyclopenta[d][1,3]thiazole Ring: This step involves the cyclization of a suitable precursor, such as a thioamide, under acidic or basic conditions to form the cyclopenta[d][1,3]thiazole ring.

    Thiazole Ring Formation: The thiazole ring is often synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the cyclopenta[d][1,3]thiazole and thiazole rings through an amide bond formation, typically using reagents like carbodiimides (e.g., DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl group of the carboxamide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine), catalysts (iron(III) chloride).

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole rings.

    Reduction: Reduced amide to amine.

    Substitution: Nitrated or halogenated aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[(4-fluorophenyl)sulfonyl]acetamide
  • N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-N2-(2-hydroxybutyl)-N2-phenylglycinamide

Uniqueness

Compared to similar compounds, N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide stands out due to its specific substitution pattern on the thiazole rings. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H15N3OS2

Molecular Weight

341.5 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H15N3OS2/c1-10-18-14(11-6-3-2-4-7-11)15(22-10)16(21)20-17-19-12-8-5-9-13(12)23-17/h2-4,6-7H,5,8-9H2,1H3,(H,19,20,21)

InChI Key

ZINBKIAOVQGSAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)NC2=NC3=C(S2)CCC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.